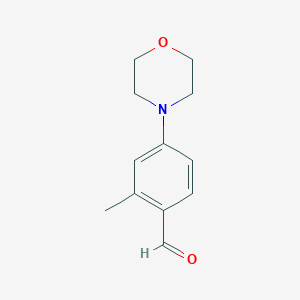

2-Methyl-4-morpholin-4-yl-benzaldehyde

Description

Contextualization of Benzaldehyde (B42025) and Morpholine (B109124) Derivatives in Synthetic Chemistry and Material Science

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. wisdomlib.org The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. These reactions are pivotal in the construction of more complex molecular architectures. In material science, benzaldehyde derivatives are utilized in the synthesis of polymers, dyes, and other functional materials. The specific substituents on the benzaldehyde ring can impart desired properties to these materials, such as thermal stability, optical characteristics, and solubility.

Morpholine and its derivatives are also of significant interest in both synthetic and materials chemistry. The morpholine ring, a heterocyclic amine, is a common feature in many biologically active compounds and pharmaceutical drugs. e3s-conferences.org Its inclusion in a molecule can enhance solubility, modulate basicity, and provide a handle for further functionalization. e3s-conferences.org In the realm of material science, morpholine derivatives have been explored for their potential as corrosion inhibitors, curing agents for resins, and components of functional polymers. e3s-conferences.org

Significance and Research Rationale for Investigating 2-Methyl-4-morpholin-4-yl-benzaldehyde

The specific structure of this compound suggests several avenues of research interest. The presence of the electron-donating morpholine group at the para-position relative to the aldehyde is expected to significantly influence the electronic properties of the benzene (B151609) ring. This can, in turn, affect the reactivity of the aldehyde group. The methyl group at the ortho-position introduces steric hindrance around the aldehyde, which could lead to selective reactivity in certain chemical transformations.

The combination of these substituents makes this compound a potentially valuable intermediate in the synthesis of more complex molecules. For instance, it could be a precursor for novel pharmaceutical compounds, agrochemicals, or specialized polymers. The morpholine moiety, in particular, is a well-established pharmacophore, and its presence in this benzaldehyde derivative could be a starting point for the development of new therapeutic agents. e3s-conferences.org

While extensive studies on this compound are not readily found in the scientific literature, its chemical properties can be inferred from its structure and the known characteristics of related compounds. The following table summarizes some of the key chemical data for this compound, gathered from chemical supplier databases.

| Property | Value |

| CAS Number | 736991-00-7 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| Synonyms | 2-Methyl-4-morpholinobenzaldehyde, Benzaldehyde, 2-methyl-4-(4-morpholinyl)- |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-8-12(3-2-11(10)9-14)13-4-6-15-7-5-13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMOWYDPKSFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389997 | |

| Record name | 2-Methyl-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-00-7 | |

| Record name | 2-Methyl-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Morpholin 4 Yl Benzaldehyde and Its Core Structure

Established Synthetic Pathways Towards 2-Methyl-4-morpholin-4-yl-benzaldehyde

The most direct and established routes to this class of compounds often rely on classical organic reactions, primarily nucleophilic aromatic substitution, which is a powerful tool for introducing amine functionalities to an activated aromatic ring.

Nucleophilic Substitution Reactions in Benzaldehyde (B42025) Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the crucial aryl-morpholine bond. wikipedia.org This reaction typically involves the displacement of a good leaving group, such as a halide, from an aromatic ring by a nucleophile—in this case, morpholine (B109124). masterorganicchemistry.com For the synthesis of this compound, the most logical precursor would be a benzaldehyde molecule bearing a leaving group at the C-4 position and a methyl group at the C-2 position.

A highly plausible pathway starts with 2-methyl-4-fluorobenzaldehyde or 2-methyl-4-chlorobenzaldehyde. The presence of the electron-withdrawing aldehyde group activates the aromatic ring, making it more susceptible to nucleophilic attack, particularly at the para position. masterorganicchemistry.comyoutube.com The reaction proceeds by the addition of morpholine, often in the presence of a base like potassium carbonate, in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). The base serves to neutralize the acid formed during the reaction, driving it to completion. While SNAr reactions are common, their efficiency can be influenced by the nature of the leaving group and the reaction conditions. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Base | Solvent | Temperature |

| 2-Methyl-4-fluorobenzaldehyde | Morpholine | K₂CO₃ | DMF | 100-140 °C |

| 2-Methyl-4-chlorobenzaldehyde | Morpholine | K₂CO₃ | DMSO | 120-160 °C |

This interactive table presents hypothetical but standard conditions based on analogous reactions.

Regioselective Functionalization Approaches

One approach could begin with a simpler, commercially available material like o-tolualdehyde (2-methylbenzaldehyde). The challenge then becomes introducing the morpholine group specifically at the C-4 position. This can be accomplished through a nitration reaction, followed by reduction of the nitro group to an amine, and subsequent functionalization. However, a more direct method would involve halogenation of o-tolualdehyde. Bromination, for example, would need to be directed to the para position, which can be challenging due to the activating nature of the methyl group. Once the 4-halo-2-methylbenzaldehyde intermediate is secured, it can be converted to the final product via the SNAr or other coupling methods described below.

Advanced Strategies in the Synthesis of Related Morpholine-Containing Aromatic Aldehydes

Modern synthetic chemistry offers more sophisticated and often more efficient alternatives to classical methods. Palladium-catalyzed cross-coupling and microwave-assisted protocols represent two such advanced strategies that are highly applicable to the synthesis of this compound.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination has become a revolutionary tool for the formation of carbon-nitrogen bonds, offering a broad substrate scope and high functional group tolerance. wikipedia.orgacsgcipr.org This reaction is particularly useful when traditional SNAr reactions are sluggish or fail due to a poorly activated aromatic ring. acsgcipr.org For the synthesis of this compound, this method would involve the coupling of a 4-halo-2-methylbenzaldehyde (e.g., 4-bromo-2-methylbenzaldehyde) with morpholine.

The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source like Pd(OAc)₂ and a specialized, bulky, electron-rich phosphine (B1218219) ligand such as XPhos or SPhos. youtube.com A strong base, typically a sodium or lithium alkoxide (e.g., NaOtBu), is required to facilitate the catalytic cycle. chemicalbook.com This method's mild conditions often lead to higher yields and cleaner reactions compared to high-temperature SNAr. rsc.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center and is deprotonated by the base.

Reductive Elimination: The desired aryl amine product is formed, and the palladium(0) catalyst is regenerated. wikipedia.orgyoutube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity. numberanalytics.com The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave radiation, resulting in rapid and uniform heating that is not achievable with conventional oil baths. numberanalytics.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 24 hours | 49% | googleapis.com |

| Microwave Irradiation | 50 minutes | 82% | googleapis.com |

This interactive table is based on data for a related multi-component reaction, illustrating the typical improvements seen with microwave assistance.

Considerations for Process Optimization in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of several parameters to ensure efficiency, safety, cost-effectiveness, and product quality. numberanalytics.comgoogle.com

Key considerations for the large-scale synthesis of this compound include:

Raw Material Cost and Availability: The choice of starting material is critical. While a fluorinated benzaldehyde might give a faster SNAr reaction, a chlorinated or brominated analogue may be more cost-effective for industrial production. guidechem.comgoogle.comgoogle.com

Solvent Selection: Solvents should be chosen based on reaction performance, cost, safety (flash point, toxicity), and ease of recovery and recycling. While DMF and DMSO are excellent for SNAr reactions, their high boiling points can complicate product isolation.

Catalyst Loading: For palladium-catalyzed processes, minimizing the amount of the expensive palladium catalyst and ligand is crucial. Catalyst loading studies are performed to find the optimal balance between reaction efficiency and cost.

Reaction Conditions: Temperature, pressure, and reaction time must be tightly controlled. SNAr reactions are often exothermic, and effective heat management is essential to prevent runaway reactions and the formation of by-products. numberanalytics.comgoogle.com

Work-up and Purification: The purification process must be robust and scalable. Methods like distillation, crystallization, or column chromatography must be evaluated for their efficiency and industrial feasibility. google.com Developing a process where the product crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent is often ideal.

By systematically addressing these factors, a synthetic route can be optimized to produce this compound safely, economically, and with high purity on an industrial scale.

Structural Elucidation and Spectroscopic Characterization of 2 Methyl 4 Morpholin 4 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For "2-Methyl-4-morpholin-4-yl-benzaldehyde," one would expect to observe distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the protons of the methyl group, and the protons of the morpholine (B109124) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide critical information for assigning each signal to a specific proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. This would include the carbonyl carbon of the aldehyde, the aromatic carbons, the methyl carbon, and the carbons of the morpholine ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the arrangement of protons on the aromatic ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

Without experimental data, a hypothetical data table cannot be generated.

Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations would include:

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1700-1680 cm⁻¹.

C-H stretching vibrations for the aldehyde proton, usually appearing as a pair of bands between 2850 and 2750 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

C-N and C-O stretching vibrations associated with the morpholine ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show characteristic bands for the various functional groups. The aromatic ring vibrations are often strong in Raman spectra. Specific vibrational modes, such as the symmetric stretching of the benzene ring, would be readily observable.

A definitive analysis and the creation of data tables for "this compound" requires access to experimentally obtained spectroscopic data from peer-reviewed scientific sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, this analysis would provide the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Although no experimental mass spectrum for this compound has been found, a theoretical analysis suggests potential fragmentation pathways based on the known behavior of related benzaldehyde (B42025) and morpholine-containing compounds. docbrown.infoyoutube.com The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentations would likely involve the cleavage of the aldehyde group, the morpholine ring, and the bonds connecting these moieties to the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C12H15NO2]+• | 205 |

| Loss of CHO | [C11H15NO]+• | 176 |

| Loss of C4H8NO | [C8H7O]+ | 119 |

| Phenyl cation with methyl | [C7H7]+ | 91 |

Note: This table is based on theoretical predictions and not on experimental data.

Advanced X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield a crystal structure for this compound. However, studies on other substituted benzaldehydes and morpholino-aromatic compounds provide insights into the expected structural features. mdpi.comresearchgate.net It is anticipated that the benzene ring would be planar, with the aldehyde, methyl, and morpholine groups as substituents. The morpholine ring typically adopts a chair conformation. researchgate.net The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Table 2: Typical Crystallographic Parameters for Substituted Benzaldehyde Derivatives

| Parameter | Typical Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c, Pbca, etc. |

| C-C bond length (aromatic) | 1.36 - 1.41 Å |

| C-N bond length | 1.35 - 1.45 Å |

| C=O bond length | 1.20 - 1.23 Å |

Note: This table presents typical data for analogous compounds and is not experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Morpholin 4 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization

Detailed computational studies employing Density Functional Theory (DFT) are crucial for understanding the geometrical and electronic properties of molecules like 2-Methyl-4-morpholin-4-yl-benzaldehyde. These calculations provide insights into the molecule's three-dimensional structure, stability, and reactivity.

Basis Set Selection and Functional Application (e.g., B3LYP)

In computational chemistry, the choice of a basis set and a functional is fundamental to the accuracy of the results. For organic molecules such as this compound, a commonly employed and well-validated approach involves the use of the B3LYP functional. B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems.

The selection of the basis set is equally important. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time. A popular choice for molecules of this size is the 6-311++G(d,p) basis set. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with the 6-311++G(d,p) basis set is a robust method for optimizing the geometry and calculating the electronic properties of this compound.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution of these orbitals provides valuable information about the reactive sites within the molecule.

In this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and substituted benzene (B151609) ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzaldehyde (B42025) group, suggesting this as the site for nucleophilic attack.

Energy Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of the molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -(I+A)/2).

These descriptors are invaluable for predicting the behavior of this compound in chemical reactions.

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness |

| Electrophilicity Index (ω) | ω = μ² / 2η | Ability to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be around the oxygen atom of the carbonyl group and the nitrogen atom of the morpholine ring due to the presence of lone pairs of electrons. Blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These areas are likely to be found around the hydrogen atoms and the carbonyl carbon atom. The MEP map provides a comprehensive picture of the molecule's charge distribution and is a valuable tool for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for studying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer.

For this compound, NBO analysis can be used to investigate the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the morpholine ring into the antibonding orbitals of the benzene ring. This analysis can also quantify the strength of these interactions in terms of second-order perturbation energies (E(2)). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. The NBO analysis can also provide information about the hybridization of the atoms and the nature of the chemical bonds within the molecule, offering a deeper understanding of its electronic structure and stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C)ring | (Example Value) | Lone Pair -> Antibonding π |

| LP(1) O | σ(C-N) | (Example Value) | Lone Pair -> Antibonding σ |

| π(C-C)ring | π*(C=O) | (Example Value) | π -> Antibonding π |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the spectroscopic properties of molecules. researchgate.net These theoretical calculations provide valuable insights into the molecular structure and electronic environment, which are directly related to the observed NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach effectively computes the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, WP04) and the basis set (e.g., 6-311++G(d,p)). researchgate.netpnrjournal.com By analyzing the calculated chemical shifts, researchers can assign the signals in an experimental NMR spectrum to specific protons (¹H NMR) and carbon atoms (¹³C NMR). For a molecule like this compound, theoretical calculations would help in distinguishing the chemical shifts of the aromatic protons, the methyl group protons, the morpholine ring protons, and the aldehyde proton, as well as the various carbon environments.

Illustrative Predicted NMR Chemical Shifts:

The following table contains hypothetical, yet chemically reasonable, data for illustrative purposes, as specific published data for this molecule was not found.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 | 190 - 195 |

| Aromatic C-H | 6.8 - 7.8 | 110 - 155 |

| Methyl (-CH₃) | 2.3 - 2.6 | 18 - 22 |

| Morpholine (-CH₂-N-) | 3.2 - 3.5 | 45 - 50 |

| Morpholine (-CH₂-O-) | 3.7 - 4.0 | 65 - 70 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule's normal modes. docbrown.info DFT calculations can predict these frequencies with a good degree of accuracy, although they are often systematically overestimated and may require scaling for better comparison with experimental data. These calculations are invaluable for assigning specific absorption bands in an experimental IR spectrum to the stretching, bending, and other vibrational modes of the molecule's functional groups.

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring, methyl group, and morpholine ring, and C-N and C-O stretching of the morpholine moiety. The calculated IR spectrum helps to confirm the presence of these functional groups and provides a deeper understanding of the molecule's vibrational properties. docbrown.info

Illustrative Predicted IR Frequencies:

The following table contains hypothetical, yet chemically reasonable, data for illustrative purposes, as specific published data for this molecule was not found.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1710 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-N Stretch (Morpholine) | 1200 - 1300 |

| C-O-C Stretch (Morpholine) | 1100 - 1150 |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit interesting non-linear optical (NLO) properties. pnrjournal.com The combination of the electron-donating morpholine group and the electron-withdrawing aldehyde group on the benzene ring suggests that this compound could have NLO potential.

Theoretical calculations are crucial for predicting and understanding the NLO response of a molecule. Key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated using quantum chemical methods like DFT. researchgate.netpnrjournal.com The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity of the molecule.

These calculations are typically performed using a suitable functional and basis set to accurately describe the electronic properties of the molecule. researchgate.net The results of these theoretical evaluations can guide the design and synthesis of new materials for applications in optical technologies. jhuapl.edu

Illustrative Predicted NLO Properties:

The following table contains hypothetical, yet chemically reasonable, data for illustrative purposes, as specific published data for this molecule was not found. Values are compared to urea, a standard reference material for NLO properties.

| Property | Hypothetical Value for this compound | Reference Value (Urea) |

| Dipole Moment (μ) | ~4-6 Debye | ~1.37 Debye |

| Polarizability (α) | Higher than Urea | ~3.83 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | Significantly Higher than Urea | ~0.37 x 10⁻³⁰ esu |

Sufficiently detailed and specific scientific literature on the chemical reactivity of this compound is not available to fully address the requested article outline. While the fundamental reactivity of the aldehyde, morpholine, and substituted aromatic ring functional groups can be predicted from general organic chemistry principles, specific research findings, detailed reaction conditions, and data tables for the derivatization of this particular compound are not present in the currently accessible published literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. An article based on analogous but different molecules would violate the explicit instructions of the request.

Derivatization and Chemical Reactivity of 2 Methyl 4 Morpholin 4 Yl Benzaldehyde

Integration of 2-Methyl-4-morpholin-4-yl-benzaldehyde into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse molecular scaffolds. The aldehyde functional group is a cornerstone of many well-known MCRs, acting as a key electrophilic partner. The unique structural features of this compound, namely the electron-donating morpholino group and the ortho-methyl group, are expected to modulate its reactivity in these transformations.

The presence of the morpholino group at the para-position significantly increases the electron density of the aromatic ring through a +M (mesomeric) effect. This, in turn, reduces the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down the initial nucleophilic attack, which is often the rate-determining step in many MCRs. However, this deactivation can be offset by the reaction conditions, such as the use of Lewis or Brønsted acid catalysts, which can activate the aldehyde. The ortho-methyl group may introduce a moderate steric hindrance, which could also influence the reaction kinetics and, in some cases, the stereoselectivity of the products.

Prominent MCRs where this compound could serve as a valuable building block include the Ugi and Passerini reactions.

In the Ugi four-component reaction (Ugi-4CR) , an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide-like scaffold. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is initiated by the formation of an imine from the aldehyde and the amine, which is then protonated and attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. wikipedia.org Given its structure, this compound would be expected to readily participate in the Ugi reaction, leading to products incorporating its unique substituted phenyl moiety.

The Passerini three-component reaction (Passerini-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents. organic-chemistry.org The incorporation of this compound into a Passerini reaction would yield α-acyloxy carboxamides bearing the 2-methyl-4-morpholinophenyl group at the α-position, a scaffold of interest in medicinal chemistry.

While specific documented examples of this compound in these MCRs are not prevalent in the literature, its structural similarity to other electron-rich benzaldehydes suggests its viability as a substrate. rsc.org The products derived from such reactions would be of significant interest for the generation of libraries of complex molecules for biological screening, owing to the presence of the pharmacophoric morpholine (B109124) group.

Below is a hypothetical representation of the integration of this compound into the Ugi and Passerini reactions, with expected products and representative reaction parameters based on analogous transformations.

Hypothetical Multicomponent Reactions and Products

| Reaction Type | Other Reactants | Solvent | Catalyst/Conditions | Hypothetical Product Structure |

| Ugi-4CR | Benzylamine, Acetic Acid, tert-Butyl isocyanide | Methanol | Room Temperature, 24h | N-benzyl-2-(2-methyl-4-morpholinophenyl)-N-(tert-butyl)-2-acetamidoacetamide |

| Passerini-3CR | Benzoic Acid, Cyclohexyl isocyanide | Dichloromethane (DCM) | Room Temperature, 48h | 1-(cyclohexylcarbamoyl)-1-(2-methyl-4-morpholinophenyl)methyl benzoate |

In Vitro Biochemical Interactions and Structure Activity Relationship Studies Excluding Clinical Data

Design and Synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde Analogues for Targeted Biochemical Screening

The design of this compound and its analogues is rooted in the principles of medicinal chemistry, where the arylmorpholine scaffold is recognized as a "privileged structure" for its ability to interact with a wide range of biological targets. The core structure combines a reactive benzaldehyde (B42025) moiety with a morpholine (B109124) ring, which can enhance aqueous solubility and form crucial hydrogen bonds with protein active sites. The inclusion of a methyl group at the ortho-position (C2) of the benzaldehyde ring is a strategic modification intended to influence the compound's conformational properties and metabolic stability, potentially enhancing its binding affinity and selectivity for specific targets.

The synthesis of these analogues typically involves a nucleophilic aromatic substitution reaction. A common synthetic route starts with a fluorinated benzaldehyde derivative, such as 2-fluoro-5-methylbenzonitrile (B33194) or a similar precursor, which is reacted with morpholine in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). Subsequent chemical modifications can then be performed on the aldehyde or methyl groups to generate a library of analogues for biochemical screening. This versatile synthetic approach allows for the systematic exploration of structure-activity relationships (SAR) by modifying substituents on the phenyl ring.

In Vitro Enzyme Inhibition Studies

Analogues of this compound, particularly those based on the 4-(dialkylamino)benzaldehyde scaffold, have been investigated as inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in various cancers. nih.govemerginginvestigators.org The well-known pan-ALDH inhibitor, 4-(diethylamino)benzaldehyde (B91989) (DEAB), serves as a reference compound. The inhibitory activity of this class of compounds is highly dependent on the nature of the substituents on the benzaldehyde ring. nih.gov

Structure-activity relationship studies indicate that the morpholine group at the para-position (C4) is a key feature for interaction with the ALDH active site. The methyl group at the C2 position likely influences the electronic properties and steric hindrance of the molecule, which can affect isoform selectivity. Research on related benzaldehyde derivatives suggests that hydrophobic and electron-withdrawing or donating groups can significantly alter inhibitory potency against different ALDH isoforms like ALDH1A1 and ALDH1A3. nih.govemerginginvestigators.org For instance, compounds with more lipophilic substituents tend to exhibit higher potency. While specific IC₅₀ values for this compound are not extensively reported, the inhibitory profile of its analogues against prostate cancer cell lines highlights the therapeutic potential of this scaffold.

| Compound Analogue | Target Isoform | IC₅₀ (µM) | Cell Line |

| Analogue 14 | ALDH1A3 | 0.46 ± 0.15 (Kᵢ) | - |

| Analogue 15 | ALDH1A3 | Potent Inhibitor | - |

| Analogue 16 | ALDH1A3 | Potent Inhibitor | - |

| Analogue 18 | ALDH3A1 | Potent Inhibitor | - |

| Analogue 19 | ALDH3A1 | Potent Inhibitor | - |

| DEAB (Reference) | Pan-ALDH | >200 | PC-3 |

Data adapted from studies on 4-(diethylamino)benzaldehyde analogues, illustrating the potential of the scaffold. nih.gov

The morpholine moiety is a common feature in many potent urease inhibitors. nih.gov The inhibition of the urease enzyme is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Various studies have demonstrated that incorporating a morpholine ring into different molecular scaffolds can lead to compounds with significant urease inhibitory activity, often exceeding that of the standard inhibitor, thiourea. nih.govnih.gov

| Compound Scaffold | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

| Morpholine-thiophene hybrids (5a-i) | 3.80–5.77 | Thiourea | 22.31 ± 0.03 |

| Dihydropyrimidine phthalimide (B116566) hybrids | 12.6 ± 0.1 | Thiourea | 21.0 ± 0.1 |

| bis-Schiff bases | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 |

Data from various studies on morpholine-containing compounds, demonstrating their efficacy as urease inhibitors. nih.govekb.egnih.gov

The arylmorpholine scaffold is a well-established pharmacophore for inhibiting kinases in the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, including DNA-dependent protein kinase (DNA-PK). nih.gov A close analogue of the title compound, 2-hydroxy-4-morpholin-4-yl-benzaldehyde (B1609637) (also known as IC60211 or DNA-PK Inhibitor IV), is a known potent and selective, ATP-competitive inhibitor of DNA-PK with a reported IC₅₀ value of 400 nM. nih.govscbt.com

DNA-PK plays a critical role in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy. nih.gov The structure-activity relationship for this class of inhibitors highlights the importance of the morpholine ring. The substitution at the C2 position significantly influences potency. The difference between a hydroxyl group (as in IC60211) and a methyl group would primarily affect the hydrogen-bonding potential and steric profile of the inhibitor within the ATP-binding pocket of DNA-PK. While the hydroxyl group can act as a hydrogen bond donor, the methyl group would introduce a hydrophobic interaction, potentially altering the binding orientation and affinity.

| Compound | Target | IC₅₀ (nM) | Notes |

| 2-hydroxy-4-morpholin-4-yl-benzaldehyde (IC60211) | DNA-PK | 400 | Potent and selective inhibitor |

| NU7441 | DNA-PK | 30 | Potent inhibitor with a different core structure |

| M3814 (Nedisertib) | DNA-PK | 46 | Inhibitor in clinical trials |

Data for known DNA-PK inhibitors featuring the arylmorpholine or related scaffolds. nih.govnih.govnih.gov

Investigation of In Vitro Receptor Binding Affinity (Conceptual Framework)

To determine the binding affinity of this compound for a specific receptor, a standard conceptual framework involving in vitro radioligand binding assays would be employed. nih.gov These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor. creative-bioarray.com

The primary method is the competitive binding assay . giffordbioscience.com In this setup, a cell membrane preparation or purified receptor is incubated with a fixed concentration of a radiolabeled ligand (a ligand with a known high affinity for the target receptor) and varying concentrations of the unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor as the concentration of the test compound increases, an IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. nih.gov From the IC₅₀ value, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. nih.gov

Additionally, a saturation binding assay could be performed if a radiolabeled version of this compound were available. nih.gov This involves incubating the receptor with increasing concentrations of the radiolabeled ligand to determine the equilibrium dissociation constant (Kₔ) , a direct measure of affinity, and the maximum receptor density (Bₘₐₓ) . creative-bioarray.comnih.gov

Ligand-Protein Interaction Analysis through Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within the active site of a target protein. nih.gov For this compound, these simulations would provide critical insights into its interactions with ALDH, urease, and DNA-PK at an atomic level.

Molecular Docking: A docking simulation would place the this compound molecule into the crystallographically determined active sites of the target enzymes. The simulation would predict the most favorable binding pose based on a scoring function that estimates the binding free energy. Key interactions that would be analyzed include:

Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring and the aldehyde's carbonyl oxygen are potential hydrogen bond acceptors/donors that can interact with key amino acid residues (e.g., serine, threonine, lysine) in the active site.

Hydrophobic Interactions: The benzaldehyde ring and the 2-methyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., leucine, isoleucine, phenylalanine) in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring could form pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time (nanoseconds to microseconds). youtube.comnih.gov MD simulations provide a dynamic view of the interaction, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can validate the docking pose and provide a more accurate estimation of the binding free energy. nih.gov

Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Biological Data

The structure-activity relationship (SAR) of compounds centered around the this compound scaffold, particularly in the context of their in vitro biochemical interactions, reveals critical insights into the molecular features governing their biological activity. While direct SAR studies on this compound are not extensively detailed in the public domain, analysis of closely related analogs, particularly those where the benzaldehyde is replaced by other heterocyclic systems, provides a strong foundation for understanding the key determinants of activity. The morpholine moiety, in particular, has been identified as a crucial pharmacophore in numerous biologically active compounds, including potent enzyme inhibitors.

A significant body of research on related morpholine-containing heterocyclic compounds, such as 2,4-dimorpholinopyrimidine derivatives, has demonstrated the indispensable role of the morpholine group in mediating interactions with protein targets. nih.gov In studies targeting phosphoinositide 3-kinase (PI3K), the morpholine group has been shown to be a key hydrogen bond acceptor, often interacting with critical amino acid residues in the hinge region of the kinase domain. nih.gov Replacement of the morpholine moiety in these analogs consistently leads to a marked decrease or complete loss of inhibitory activity, underscoring its importance as a primary pharmacophore. nih.gov

Furthermore, SAR studies on 2-morpholino-pyrimidine derivatives acting as dual PI3K/mTOR inhibitors have reinforced the significance of the morpholine group in forming a key hydrogen bond with Val851 in PI3Kα. nih.gov This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket of the enzyme. The substitution pattern on the core scaffold also plays a vital role in modulating potency and selectivity.

In a series of 2-morpholino-4-N-benzylamine derivatives, modifications to the substituent pattern around the central aromatic ring have been explored. nih.gov Although this series features a benzoic acid or ester instead of a benzaldehyde, the findings offer valuable insights. For instance, compounds bearing a carboxylic acid moiety were found to be among the most active inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov This suggests that the electronic nature and hydrogen-bonding capacity of the substituent at the para-position relative to the morpholine group can significantly influence biological activity.

The table below presents data from SAR studies on related morpholine-containing compounds, illustrating the impact of structural modifications on their inhibitory activity against specific protein targets.

| Compound ID | Core Structure | R1 | R2 | Target | IC50 (nM) |

| BKM-120 | 2,4-dimorpholinopyrimidine | - | - | PI3Kα | 44.6 ± 3.6 |

| 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile | - | - | PI3Kα | 31.8 ± 4.1 |

| 12a | 2-morpholino-4-(substituted)pyrimidine | Morpholine | Piperidine (B6355638) | PI3Kα | >1000 |

| 12b | 2-morpholino-4-(substituted)pyrimidine | Morpholine | Pyrrolidine (B122466) | PI3Kα | >1000 |

| 26 | 2-morpholino-pyrimidine | 6-aminopyridyl | 4-sulfonyl | PI3Kα | 20 |

| 26 | 2-morpholino-pyrimidine | 6-aminopyridyl | 4-sulfonyl | mTOR | 189 |

Data sourced from studies on PI3K inhibitors. nih.govnih.gov

The data clearly indicates that the presence of the morpholine group is a consistent feature in potent inhibitors. The substitution of one of the morpholine groups in the 2,4-dimorpholinopyrimidine scaffold with other cyclic amines like piperidine or pyrrolidine (compounds 12a and 12b) results in a dramatic loss of PI3Kα inhibitory activity. nih.gov Conversely, optimization of other parts of the molecule while retaining the key morpholine pharmacophore, as seen in compound 17p and compound 26, can lead to highly potent inhibitors. nih.govnih.gov

Potential Applications in Materials Science and Advanced Technologies

Utilization as Precursors for Functional Dyes and Pigments

The structure of 2-Methyl-4-morpholin-4-yl-benzaldehyde makes it a viable precursor for the synthesis of functional dyes and pigments, particularly those based on azo chemistry.

Synthesis of Azo Dyes and Chromophores

Azo dyes, characterized by the -N=N- functional group, represent a significant class of industrial colorants. cuhk.edu.hk Their synthesis is a well-established two-step process. unb.ca The first step is the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), using a source of nitrous acid (typically from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. unb.cauomustansiriyah.edu.iq The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich coupling component. unb.cauobasrah.edu.iq

While specific studies detailing the use of this compound as a coupling component are not prevalent in the available literature, its aldehyde group can be transformed into other functional groups that can act as coupling components. More commonly, benzaldehyde (B42025) derivatives are used in the synthesis of azo dyes through condensation reactions. For instance, azo-azomethine compounds can be prepared through a Schiff-base condensation between a formylthiophene unit of an azo dye and various aniline derivatives. nih.gov Similarly, new azo dyes containing an oxazolone (B7731731) ring have been synthesized through the condensation of precursor azo dyes with benzaldehyde derivatives. nih.gov

The general synthetic route for azo dyes allows for a wide variety of structures with different colors and properties, depending on the specific aromatic amines and coupling partners used. unb.cascispace.com The presence of substituents on the aromatic rings, such as the methyl and morpholino groups in this compound, would be expected to influence the final properties of the dye. cuhk.edu.hk

Table 1: General Steps for Azo Dye Synthesis

| Step | Process | Reagents | Conditions |

|---|---|---|---|

| 1 | Diazotization | Primary aromatic amine, Sodium nitrite, Hydrochloric acid | 0-5 °C |

Photophysical Properties and Luminescence

The photophysical properties of azo dyes, such as their color, are determined by their molecular structure. The azo group acts as a chromophore, and the substituents on the aromatic rings serve as auxochromes, which can modify the absorption and emission characteristics of the molecule. The electron-donating morpholine (B109124) group and the methyl group in this compound would likely impart specific properties to a dye synthesized from it.

Studies on other azo dyes have shown that their electronic absorption spectra are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. walisongo.ac.id Increasing solvent polarity often leads to a bathochromic (red) shift in the absorption maximum. walisongo.ac.id The photophysical properties of some novel azo dyes can also be influenced by pH, making them potentially useful as acid-base indicators. uomustansiriyah.edu.iqnih.gov

Furthermore, some azo derivatives have been shown to exhibit fluorescence. rsc.orgnih.gov For instance, new 5-pyrazolone based azo-dyes and a bisazo-dye have been synthesized that all show fluorescence properties. nih.gov The intramolecular charge transfer (ICT) along the molecular backbone, often seen in push-pull structures with electron-donating and electron-withdrawing groups, can induce luminescence. researchgate.net A dye derived from this compound, with its electron-donating morpholine group, could potentially be designed to have such luminescent properties.

Table 2: Factors Influencing Photophysical Properties of Azo Dyes

| Factor | Effect |

|---|---|

| Substituents | Electron-donating or withdrawing groups alter the energy levels of the molecular orbitals, affecting color and other electronic properties. walisongo.ac.id |

| Solvent Polarity | Can cause shifts in the absorption and emission spectra (solvatochromism). walisongo.ac.id |

| pH | Can alter the protonation state of the molecule, leading to color changes. uomustansiriyah.edu.iqnih.gov |

Integration into Polymeric and Advanced Composite Materials

The reactive aldehyde group of this compound presents possibilities for its incorporation into polymeric structures. Aldehydes are well-known reactants in the formation of resins, most notably phenol-formaldehyde resins. astrj.com This suggests that this compound could potentially be used as a comonomer or a modifying agent in the synthesis of new polymers or composite materials.

While direct polymerization studies of this specific compound are not widely reported, research on related morpholine-containing monomers has been conducted. For example, the cationic polymerization of 4-(oxiran-2-ylmethyl)morpholine has been achieved, indicating that the morpholine moiety is compatible with polymerization processes. researchgate.net

In the context of composite materials, functional molecules are often integrated into a polymer matrix to impart specific properties. For example, phenol-formaldehyde polymers are used as binders and coatings, and their properties can be enhanced through chemical modification. astrj.com A molecule like this compound could potentially be grafted onto a polymer backbone or used as a cross-linking agent, with the morpholine and methyl groups influencing the final characteristics of the composite material, such as adhesion, thermal stability, or chemical resistance.

Role in the Synthesis of Specialty Chemicals and Reagents

Substituted benzaldehydes are valuable intermediates in organic synthesis. The related compound, 4-Morpholinobenzaldehyde, is recognized as a building block for creating complex organic molecules and new materials with unique properties. The morpholine ring itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, and it is a component of numerous bioactive molecules. nih.gov

Given this context, this compound can be considered a useful intermediate for the synthesis of a variety of specialty chemicals. Its aldehyde group can undergo a wide range of chemical transformations, including:

Oxidation to a carboxylic acid

Reduction to an alcohol

Reductive amination to form substituted amines

Condensation reactions to form Schiff bases (imines)

Wittig and related olefination reactions to form alkenes

These reactions would allow for the incorporation of the 2-methyl-4-morpholinylphenyl moiety into larger, more complex molecules for applications in pharmaceuticals, agrochemicals, or materials science. ijprems.come3s-conferences.org

Exploration in Optical Storage Technology

Optical data storage is a field that relies on materials whose optical properties can be controllably and reversibly altered by light. cam.ac.uk Certain classes of organic molecules, including azobenzene (B91143) derivatives and other organic dyes, have been investigated for this purpose. mdpi.com The principle often involves photoisomerization, where a molecule switches between two different forms (isomers) upon irradiation with light of a specific wavelength. This change in shape is accompanied by a change in the material's refractive index or absorption spectrum, which can be used to encode data. mdpi.comharvard.edu

While there is no direct research linking this compound to optical storage, azo dyes derived from it could be potential candidates for investigation. Azobenzene, the parent compound of azo dyes, is a well-known photochromic molecule. The potential to synthesize novel azo dyes from this compound opens up the possibility of creating new materials for this advanced technological application. The specific substituents on the benzaldehyde precursor would influence the switching properties of the resulting azo dye, such as the wavelengths of light required for isomerization and the stability of the different states.

Future Research Directions and Perspectives for 2 Methyl 4 Morpholin 4 Yl Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Methyl-4-morpholin-4-yl-benzaldehyde and its derivatives is a foundational area for future research. While classical methods may exist, the development of modern, efficient, and sustainable synthetic protocols is paramount. A key transformation in its synthesis is the formation of the carbon-nitrogen bond between the aromatic ring and the morpholine (B109124) amine.

Future work should focus on optimizing this C-N coupling step. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this purpose, known for its high efficiency and broad substrate scope, including the use of challenging aryl chlorides. numberanalytics.comwikipedia.org Research should aim to develop catalyst systems with lower palladium loadings and milder reaction conditions. wikipedia.org

| Aspect | Traditional Method (e.g., SNAr) | Proposed Modern Method (Buchwald-Hartwig) |

|---|---|---|

| Precursor | Aryl fluoride (B91410) or chloride with strong electron-withdrawing group | Aryl chloride, bromide, iodide, or triflate |

| Catalyst | Often uncatalyzed, requires activated substrate | Palladium(0) complex with specialized phosphine (B1218219) ligands |

| Conditions | High temperatures, often harsh basic conditions | Milder temperatures and a wider range of bases possible wikipedia.org |

| Scope | Limited substrate scope | Broad scope for both amine and aryl partners numberanalytics.com |

| Sustainability | High energy input, potentially hazardous conditions | Lower energy input, potential for catalyst recycling |

In-Depth Mechanistic Understanding of Key Transformations

A thorough mechanistic understanding of the synthesis of this compound is essential for reaction optimization and troubleshooting. For the proposed Buchwald-Hartwig amination route, detailed studies could provide insights into the rate-determining step and the factors controlling catalyst efficiency and longevity.

The generally accepted catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the palladium(0) catalyst, association of the amine and subsequent deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comwikipedia.org Future research should focus on elucidating the precise structure of the active catalyst and the intermediates involved. Investigating the kinetics of each step, for instance through techniques like intramolecular kinetic isotope effects, can pinpoint the rate-determining step under synthetically relevant conditions. nih.gov Understanding potential side reactions, such as beta-hydride elimination or the formation of "cocktail"-type catalytic systems involving nanoparticles, is also critical for maximizing the yield and purity of the desired product. wikipedia.orgresearchgate.net

Advanced Computational Design for Property Prediction

Computational chemistry offers a powerful, resource-efficient approach to predict the properties of this compound and to guide the design of new derivatives with tailored functionalities. By modeling the molecule in silico, researchers can prioritize synthetic targets and gain a deeper understanding of structure-property relationships before committing to laboratory work.

Density Functional Theory (DFT) can be employed to calculate a wide range of properties, including electronic structure, molecular geometry, heats of formation, and spectroscopic signatures (IR, NMR). mdpi.com This information can predict the molecule's reactivity, stability, and detonation properties if it were to be used as an energetic material precursor. mdpi.com For applications in medicinal chemistry, computational tools can predict drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with specific biological targets, such as enzyme active sites or allosteric sites, providing insights into potential binding affinity and mode of action. mdpi.comfrontiersin.org

| Molecular Property | Computational Method | Predicted Insight |

|---|---|---|

| Geometric Structure & Conformation | DFT (e.g., B3LYP/6-311G) | Bond lengths, angles, stable conformers |

| Electronic Properties (HOMO/LUMO) | DFT | Reactivity, electronic transition energies, stability |

| Spectroscopic Data (IR, NMR) | DFT | Aid in experimental characterization and structure confirmation nih.gov |

| Binding Affinity & Pose | Molecular Docking, Molecular Dynamics (MD) | Prediction of interactions with biological targets (e.g., kinases) mdpi.com |

| Physicochemical Properties (pKa, logP) | Quantum Mechanics (e.g., M06-2X with SMD) | Solubility, membrane permeability, bioavailability nih.gov |

Exploration of New Applications in Emerging Technologies

The unique combination of a reactive aldehyde and a privileged morpholine scaffold suggests that this compound could serve as a versatile building block in several emerging technologies.

In medicinal chemistry, the morpholine moiety is a key component in numerous approved drugs, including inhibitors of kinases such as PI3K and mTOR. e3s-conferences.orgacs.org Future research should explore the potential of this compound as a lead structure or intermediate for novel therapeutics, particularly in oncology and neurodegenerative diseases where kinases are major targets. acs.org

In materials science, substituted benzaldehydes are precursors to a wide range of functional materials. Research could be directed toward using this compound to synthesize novel dyes, polymers, or components for organic electronics. numberanalytics.com The presence of the morpholine group could impart unique solubility, thermal stability, or electronic properties to the resulting materials.

Broader Investigation of Complex Biochemical System Interactions beyond Enzyme Inhibition

While enzyme inhibition is a common mechanism of action for small molecules, future research on this compound and its derivatives should explore more complex and nuanced interactions within biochemical systems. mdpi.com Modern drug discovery is increasingly focused on targets that were once considered "undruggable," such as protein-protein interactions (PPIs) and allosteric sites. nih.gov

The structure of this compound could be elaborated to create molecules that modulate PPIs, which are central to many disease pathways. nih.gov Additionally, investigating allosteric modulation, where a compound binds to a site distant from the enzyme's active site to alter its activity, represents a promising avenue. researchgate.net Allosteric modulators can offer higher specificity and a better safety profile compared to traditional active-site inhibitors. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and NMR spectroscopy could be employed to characterize these complex binding events and validate novel mechanisms of action. frontiersin.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-4-morpholin-4-yl-benzaldehyde with high purity?

Answer:

The synthesis typically involves a multi-step approach:

Nitro Reduction: Start with a nitro-substituted benzaldehyde precursor (e.g., 4-nitro-2-methylbenzaldehyde). Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation .

Morpholine Conjugation: React the amine intermediate with morpholine under nucleophilic substitution conditions (e.g., using KCO in DMF at 80–100°C) .

Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and H/C NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group .

- Handling Precautions: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 min and consult an ophthalmologist .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Answer:

Discrepancies may arise from:

- Twinned Crystals: Use SHELXL for refinement, applying twin laws (e.g., HKLF 5 format) to model overlapping reflections .

- Disorder in Morpholine Rings: Employ restraints (e.g., DFIX, SIMU) during refinement to stabilize geometry .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and verify hydrogen bonding via Mercury’s interaction maps .

Advanced: What strategies optimize the reaction yield of morpholine conjugation in benzaldehyde derivatives?

Answer:

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of morpholine .

- Catalysis: Add KI or tetrabutylammonium bromide (TBAB) to accelerate SNAr reactions .

- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation. Monitor via TLC or in-situ IR .

- Post-Reaction Workup: Quench with ice/water to precipitate unreacted morpholine, then extract with dichloromethane .

Advanced: How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Answer:

- Target Selection: Prioritize enzymes with accessible active sites (e.g., kinases, cytochrome P450) due to the compound’s planar aromatic core and morpholine’s hydrogen-bonding capacity .

- Assay Design:

- Computational Modeling: Perform docking simulations (AutoDock Vina) to predict binding modes, guided by morpholine’s interactions with Asp/Glu residues .

Advanced: What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

Answer:

- NMR Reconciliation: Compare H chemical shifts (δ 9.8–10.2 ppm for aldehyde proton) across solvents (CDCl vs. DMSO-d) to account for solvent effects .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular ion [M+H] (calc. for CHNO: 205.1103) and rule out impurities .

- X-ray Diffraction: Validate stereochemistry and substituent positions via single-crystal analysis, resolving ambiguities from NMR/IR alone .

Advanced: How can computational methods predict the toxicity profile of this compound?

Answer:

- QSAR Models: Use platforms like Toxtree or ADMET Predictor to estimate LD and hepatotoxicity based on structural analogs (e.g., benzaldehyde derivatives) .

- Metabolic Pathways: Simulate cytochrome P450-mediated oxidation (CYP3A4/2D6) using MetaSite to identify potential reactive metabolites (e.g., epoxides) .

- In Silico Mutagenicity: Apply Derek Nexus to assess risk of DNA adduct formation via the aldehyde group .

Advanced: What experimental approaches validate the compound’s role as a precursor in macrocyclic synthesis?

Answer:

- Condensation Reactions: React with polyamines (e.g., 1,2-ethylenediamine) in ethanol under reflux to form Schiff bases. Monitor via H NMR for imine (δ 8.3 ppm) formation .

- Template Effects: Use metal ions (Zn, Cu) to preorganize the aldehyde and amine groups, enhancing macrocyclization efficiency .

- Characterization: Confirm macrocycle structure via MALDI-TOF MS and C NMR, noting deshielded carbonyl signals (δ 165–170 ppm) .

Advanced: How do substituent effects (methyl, morpholine) influence the electronic properties of benzaldehyde derivatives?

Answer:

- Electron Donation: The morpholine group donates electrons via resonance, lowering the aldehyde’s electrophilicity (verified by Hammett σ values) .

- Steric Effects: The 2-methyl group increases torsional strain in the benzaldehyde ring, observed via X-ray torsional angles (e.g., 78.31° dihedral in analogs) .

- Spectroscopic Impact: IR shows a redshift in C=O stretch (1710 → 1695 cm) due to morpholine’s electron-donating effects .

Advanced: What strategies mitigate decomposition of this compound during long-term storage?

Answer:

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Lyophilization: Freeze-dry the compound under vacuum to remove trace water, preventing hydrate formation .

- Quality Control: Perform periodic HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.